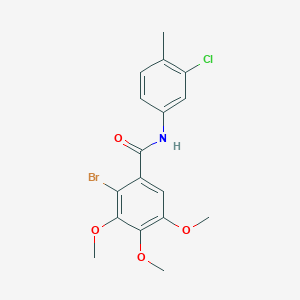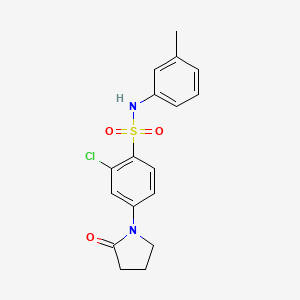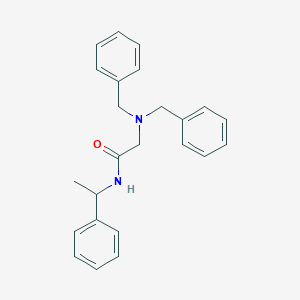
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Methoxylation: The attachment of methoxy groups to the benzene ring.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-(3-chloro-4-methylphenyl)acetamide
- N-(4-bromo-phenyl)-2-chloro-benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications.
Eigenschaften
Molekularformel |
C17H17BrClNO4 |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
2-bromo-N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17BrClNO4/c1-9-5-6-10(7-12(9)19)20-17(21)11-8-13(22-2)15(23-3)16(24-4)14(11)18/h5-8H,1-4H3,(H,20,21) |
InChI-Schlüssel |
WJTQSTSKYOOTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B14944368.png)
![N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B14944379.png)
![4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B14944380.png)
![ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate](/img/structure/B14944381.png)
![1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B14944384.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14944401.png)


![3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)
![4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944428.png)

